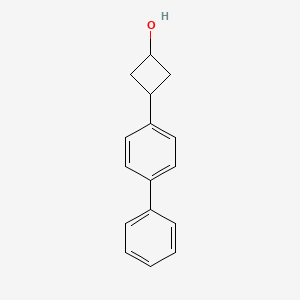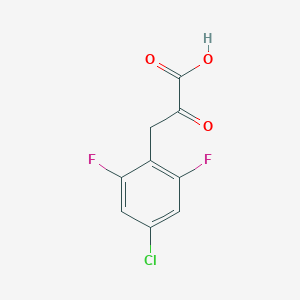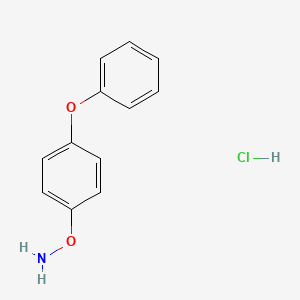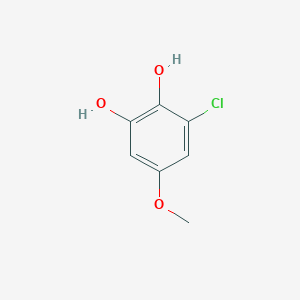
3-(4-Biphenylyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Biphenylyl)cyclobutanol is an organic compound with the molecular formula C16H16O It consists of a cyclobutane ring substituted with a biphenyl group at the 3-position and a hydroxyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)cyclobutanol can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives . This method provides access to borylated cyclobutanols, which can be further functionalized to obtain the desired compound.
Another method involves the use of cyclopropylcarbinol as a starting material. The reaction mixture is refluxed with concentrated hydrochloric acid, followed by neutralization with sodium hydroxide and sodium bicarbonate . The resulting cyclobutanol can then be purified through distillation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous extraction and distillation techniques is common to achieve the desired product on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Biphenylyl)cyclobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include cyclobutanone, cyclobutyl tosylate, and various substituted cyclobutanols depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(4-Biphenylyl)cyclobutanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Biphenylyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: A simpler analog with a cyclobutane ring and a hydroxyl group.
Cyclobutanone: The oxidized form of cyclobutanol with a carbonyl group instead of a hydroxyl group.
Cyclopropanol: A smaller ring analog with a cyclopropane ring and a hydroxyl group.
Uniqueness
3-(4-Biphenylyl)cyclobutanol is unique due to the presence of the biphenyl group, which imparts additional steric and electronic effects compared to simpler cyclobutanol derivatives
Eigenschaften
Molekularformel |
C16H16O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3-(4-phenylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17H,10-11H2 |
InChI-Schlüssel |
UBQVFQXBMFYMRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)



![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)



![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
